Pentizidone sodium

Description

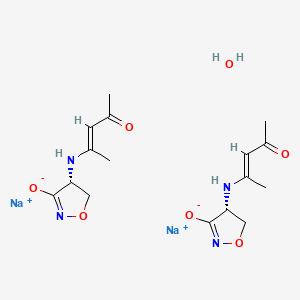

Pentizidone sodium, chemically designated as sodium (R)-4-[(1-methyl-3-oxo-1-butenyl)amino]-3-isoxazolidinone hemihydrate, is a prodrug of D-cycloserine, a broad-spectrum antibiotic primarily used in combination therapies for tuberculosis (TB) . As a cycloserine analogue, it retains the core isoxazolidinone structure but incorporates a sodium salt modification to enhance aqueous stability and solubility compared to its parent compound, D-cycloserine . This prodrug design aims to improve bioavailability and facilitate intravenous or oral administration in clinical settings. This compound is often combined with fludalanine, another broad-spectrum antibiotic, to potentiate its antibacterial effects against Mycobacterium tuberculosis and other resistant strains .

Properties

CAS No. |

59831-62-8 |

|---|---|

Molecular Formula |

C16H24N4Na2O7 |

Molecular Weight |

430.36 g/mol |

IUPAC Name |

disodium;(4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-4,5-dihydro-1,2-oxazol-3-olate;hydrate |

InChI |

InChI=1S/2C8H12N2O3.2Na.H2O/c2*1-5(3-6(2)11)9-7-4-13-10-8(7)12;;;/h2*3,7,9H,4H2,1-2H3,(H,10,12);;;1H2/q;;2*+1;/p-2/b2*5-3+;;;/t2*7-;;;/m11.../s1 |

InChI Key |

RKNMQUICOYVWJN-MKNIIFIBSA-L |

Isomeric SMILES |

C/C(=C\C(=O)C)/N[C@H]1C(=NOC1)[O-].C/C(=C\C(=O)C)/N[C@H]1C(=NOC1)[O-].O.[Na+].[Na+] |

Canonical SMILES |

CC(=CC(=O)C)NC1CON=C1[O-].CC(=CC(=O)C)NC1CON=C1[O-].O.[Na+].[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Pentizidone sodium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of different oxidized derivatives of this compound .

Scientific Research Applications

Pentizidone sodium has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on biological systems and its interactions with different biomolecules. In medicine, this compound is explored for its potential therapeutic applications, including its use as a prodrug that is hydrolyzed to release active compounds . Additionally, it has applications in the industry, particularly in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of pentizidone sodium involves its conversion to active compounds through hydrolysis. Once hydrolyzed, it releases D-cycloserine, which exerts its effects by targeting specific molecular pathways. The molecular targets and pathways involved in its mechanism of action include enzymes and receptors that play a crucial role in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with D-Cycloserine

D-Cycloserine (4-amino-3-isoxazolidinone) shares a structural backbone with Pentizidone sodium but lacks the sodium salt and prodrug modifications. Key differences include:

Pharmacological and Clinical Advantages

- Enhanced Delivery : The sodium salt formulation of Pentizidone ensures consistent plasma levels, reducing dosing frequency compared to D-cycloserine .

- Combination Therapy : Unlike D-cycloserine, this compound is explicitly designed for use with fludalanine, broadening its spectrum against drug-resistant TB .

- Toxicity Profile : Both compounds share neurotoxic side effects (e.g., dizziness, seizures), but Pentizidone’s optimized pharmacokinetics may mitigate dose-dependent toxicity .

Limitations and Challenges

- Cost and Synthesis : The prodrug synthesis process is more complex than D-cycloserine production, increasing manufacturing costs .

- Resistance Risks : Cross-resistance with D-cycloserine limits its utility in pre-existing resistant TB cases .

Research Findings and Analytical Insights

Recent advancements in analytical methods, such as orthogonal testing (e.g., HPLC, mass spectrometry), have enabled precise characterization of this compound’s stability and impurity profiles compared to D-cycloserine . For instance, validated methods described in Frontiers in Medicine (2021) highlight the importance of multi-batch analyses to confirm API sameness and consistency . These studies underscore this compound’s superior solubility (≥50 mg/mL in water) and shelf-life stability (>24 months under controlled conditions) .

Q & A

Basic Research Questions

Q. What are the key physicochemical characterization methods for Pentizidone sodium, and how should researchers prioritize them in early-stage studies?

- Methodology : Begin with high-performance liquid chromatography (HPLC) to assess purity (>98%) and stability under varying pH/temperature conditions. Pair with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, focusing on distinguishing stereoisomers if applicable. Mass spectrometry (MS) should confirm molecular weight and fragmentation patterns. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for thermal stability profiling .

Q. How should researchers design in vitro assays to evaluate this compound’s preliminary pharmacological activity?

- Methodology : Use cell-based models (e.g., HEK293 or primary cultures) to screen target-specific activity (e.g., enzyme inhibition or receptor binding). Include dose-response curves (0.1–100 µM) with positive/negative controls. For cytotoxicity, employ MTT assays and calculate IC₅₀ values. Replicate experiments across three independent trials to minimize batch variability .

Q. What statistical approaches are recommended for validating reproducibility in this compound synthesis protocols?

- Methodology : Apply ANOVA or Student’s t-tests to compare yield and purity across synthesis batches. Use coefficient of variation (CV) thresholds (<5% for intra-lab, <10% inter-lab) to assess consistency. Document reaction parameters (e.g., solvent ratios, catalyst loadings) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across different in vivo models?

- Methodology : Conduct systematic meta-analyses of existing data to identify model-specific confounding factors (e.g., species differences in metabolism). Validate hypotheses using knockout animal models or siRNA-mediated gene silencing. Cross-reference pharmacokinetic data (Cmax, AUC) with pharmacodynamic outcomes to isolate tissue-specific effects .

Q. What experimental strategies are optimal for investigating this compound’s off-target effects in complex biological systems?

- Methodology : Employ multi-omics approaches: transcriptomics (RNA-seq) to identify dysregulated pathways and proteomics (LC-MS/MS) to detect protein interaction networks. Validate findings with CRISPR-Cas9 knockouts or competitive binding assays. Use cheminformatics tools (e.g., molecular docking) to predict affinity for non-target proteins .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity and metabolic fate?

- Methodology : Utilize radiolabeled compounds (¹⁴C-Pentizidone) in rodent models to track biodistribution and metabolite formation via liquid scintillation counting. Perform histopathological assessments at 6-, 12-, and 18-month intervals. Pair with LC-HRMS to identify phase I/II metabolites and quantify accumulation in critical organs (e.g., liver, kidneys) .

Q. What frameworks are effective for integrating contradictory pharmacokinetic data from preclinical and early-phase clinical trials?

- Methodology : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans, adjusting for species-specific clearance rates and protein binding. Use Bayesian statistics to reconcile outliers and refine dose projections. Publish raw datasets in open-access repositories to enable independent validation .

Methodological Guidance for Data Reporting

Q. How can researchers ensure compliance with journal requirements when publishing this compound studies?

- Guidelines : Follow the Beilstein Journal of Organic Chemistry’s standards:

- Experimental Section : Include detailed synthesis protocols, characterization data (NMR/HRMS spectra), and statistical codes.

- Supporting Information : Provide raw chromatograms, crystallographic data (if available), and toxicity screening results.

- References : Cite primary literature for known analogs and prioritize recent studies (<5 years) to demonstrate novelty .

Q. What tools are recommended for managing large-scale datasets in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.